Cas no 727652-42-8 (3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid)
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
- 3-(6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- (E)-3-(6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 3-[6-bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid
- 3-[6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridin-3-yl]-acrylic acid
- 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
-
- Inchi: 1S/C16H10BrFN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+
- InChI Key: DDRRRKAHRYREPS-SOFGYWHQSA-N
- SMILES: BrC1C=CC2=NC(C3C=CC(=CC=3)F)=C(/C=C/C(=O)O)N2C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 440
- XLogP3: 4.2
- Topological Polar Surface Area: 54.6
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM286907-1g |
3-(6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid |
727652-42-8 | 97% | 1g |
$607 | 2021-08-18 | |
| Chemenu | CM286907-1g |
3-(6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid |
727652-42-8 | 97% | 1g |
$714 | 2023-01-07 |
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Introduction to 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid (CAS No. 727652-42-8)
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 727652-42-8, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a brominated imidazo[1,2-a]pyridine core and a fluoro-substituted phenyl group, make it a valuable scaffold for developing novel therapeutic agents.
The imidazo[1,2-a]pyridine moiety is a well-documented pharmacophore that has been extensively studied for its potential in medicinal chemistry. This heterocyclic system is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it an ideal candidate for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
The 4-fluorophenyl group attached to the 2-position of the imidazo[1,2-a]pyridine ring adds another layer of complexity to the molecule. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In this context, the 4-fluorophenyl group in 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid likely contributes to the overall bioactivity and selectivity of any derivatives synthesized from it.
The acrylic acid moiety at the 3-position of the molecule provides a versatile handle for further chemical modifications. Acrylic acids are commonly used in medicinal chemistry due to their ability to undergo polymerization or form esters and amides, which can be crucial for drug delivery systems. This feature makes 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid a promising building block for the development of novel polymeric or peptidomimetic drugs.
Recent advancements in drug discovery have highlighted the importance of structure-based design and high-throughput screening (HTS) to identify lead compounds with desired biological activities. The structural features of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid align well with current trends in medicinal chemistry. For instance, computational studies have shown that the brominated imidazo[1,2-a]pyridine scaffold can effectively interact with target proteins through hydrogen bonding and hydrophobic interactions.
In addition to its potential as a drug intermediate, 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has been explored in various research contexts. For example, it has been used as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom on the imidazo[1,2-a]pyridine ring allows for selective functionalization at other positions on the molecule, enabling the creation of libraries of compounds with tailored biological profiles.
The fluoro-substituted phenyl group has also been implicated in enhancing the metabolic stability of drug candidates. Fluoroalkanes are known to exhibit increased resistance to enzymatic degradation by cytochrome P450 enzymes. This property is particularly valuable for drugs that require longer half-lives or reduced clearance rates. In this regard, derivatives of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid may offer improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The acrylic acid functionality provides an additional avenue for diversification. By converting the acrylic acid into esters or amides, researchers can explore different solubility profiles and bioavailability characteristics. These modifications can be crucial for optimizing oral bioavailability or improving tissue penetration. Furthermore, acrylic acid derivatives have been shown to form stable covalent bonds with biological targets through Michael addition reactions.
Recent studies have also demonstrated the utility of this compound in combination therapies. The ability to modify multiple sites on the molecule allows for the creation of dual-targeting agents that can simultaneously inhibit multiple pathways involved in disease progression. Such combinatorial approaches have shown promise in preclinical models for treating complex diseases like cancer and neurodegenerative disorders.
The synthesis of 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves multi-step organic transformations that highlight its synthetic versatility. The bromination step at the imidazo[1,2-a]pyridine ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS). Subsequent Suzuki-Miyaura cross-coupling reactions with halogenated aromatic compounds provide access to various substituted phenyl groups at different positions on the heterocyclic core.
The introduction of fluorine into position 4 on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions or metal-catalyzed coupling reactions with fluorinated precursors. Finally, polymerization or esterification of the acrylic acid functionality can be performed under controlled conditions to yield desired derivatives with tailored properties.
In conclusion, 3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (CAS No. 727652-42-8) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in future drug discovery efforts.
727652-42-8 (3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)